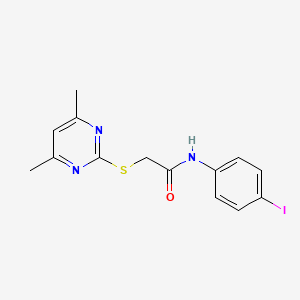

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide

CAS No.: 298217-99-9

Cat. No.: VC5992277

Molecular Formula: C14H14IN3OS

Molecular Weight: 399.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 298217-99-9 |

|---|---|

| Molecular Formula | C14H14IN3OS |

| Molecular Weight | 399.25 |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide |

| Standard InChI | InChI=1S/C14H14IN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) |

| Standard InChI Key | VMFHBJQHFFFHEC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C |

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Architecture

2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide (CAS: 298217-99-9; PubChem CID: 4540610) features a pyrimidine ring substituted at the 2-position with a sulfanyl-acetamide group, which is further linked to a 4-iodophenyl moiety . The pyrimidine ring itself is functionalized with methyl groups at the 4- and 6-positions, introducing steric bulk and electronic modulation. The iodine atom on the phenyl ring enhances polarizability, making the compound amenable to further derivatization via halogen-bonding interactions.

Table 1: Fundamental Molecular Data

Stereochemical Considerations

The molecule exhibits planar geometry at the pyrimidine ring, with the sulfanyl group adopting a thioether configuration. Computational models suggest that the acetamide linker facilitates conformational flexibility, enabling interactions with hydrophobic pockets in potential biological targets . The iodophenyl group’s para-substitution ensures minimal steric hindrance, optimizing electronic effects for substitution reactions.

Synthesis and Physicochemical Properties

Physicochemical Profile

-

Solubility: Predicted low aqueous solubility due to the hydrophobic iodophenyl and methyl groups.

-

Stability: Susceptible to photodegradation under UV light owing to the iodine atom’s labile nature.

-

Melting/Boiling Points: Experimental data unavailable; estimated melting point >150°C based on molecular weight and hydrogen-bonding capacity.

Research Gaps and Future Directions

Unexplored Biological Activity

Despite its promising structure, no published studies validate its efficacy in disease models. Priority areas include:

-

In Vitro Screening: Antimicrobial, anticancer, and enzyme inhibition assays.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity.

Synthetic Chemistry Opportunities

-

Cross-Coupling Reactions: Leveraging the iodine atom for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.

-

Prodrug Development: Functionalizing the acetamide nitrogen to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume